molecular formula C17H20O8 B14760391 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose

Cat. No.: B14760391
M. Wt: 352.3 g/mol
InChI Key: UTVQSHZMJQVVST-UXVQCPNWSA-N
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Description

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose can be achieved through a multi-step process starting from commercial 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. The process involves selective alkylation and glycosylation steps, followed by protection and deprotection of functional groups .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar methods, ensuring high yield and purity. The process typically involves the use of thionyl chloride, methyl alcohol, ethyl acetate, pyridine, and potassium carbonate under controlled temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to create derivatives with specific properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nucleoside analogs, which are crucial for their biological activity and therapeutic applications .

Scientific Research Applications

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis. It targets specific enzymes involved in the DNA replication process, leading to the disruption of cancer cell proliferation. The molecular pathways involved include the activation of caspases and the induction of cell cycle arrest .

Comparison with Similar Compounds

Uniqueness: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-alpha-D-ribofuranose is unique due to its specific structural modifications, which enhance its antitumor activity and make it a valuable compound in cancer research. Its ability to act as a chain terminator in antiviral research further distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H20O8

Molecular Weight

352.3 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate

InChI

InChI=1S/C17H20O8/c1-9(18)23-16-15(22-3)14(25-17(16)24-10(2)19)13(21)12(20)11-7-5-4-6-8-11/h4-8,13-17,21H,1-3H3/t13?,14-,15-,16-,17+/m1/s1

InChI Key

UTVQSHZMJQVVST-UXVQCPNWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@@H]1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC

Origin of Product

United States

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